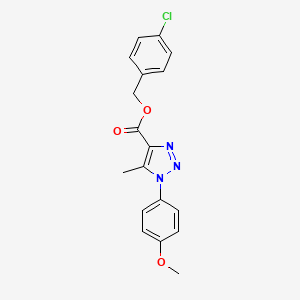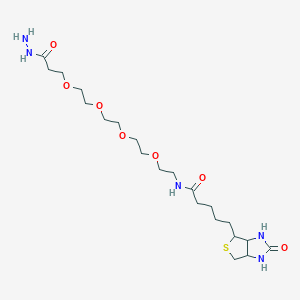
生物素-dPEG(R)4-酰肼
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Biotin-dPEG®4-hydrazide is a hydrophilic biotinylation reagent designed for labeling molecules with free aldehydes or ketones. This compound is particularly useful for labeling carbohydrates, glycoproteins, and other molecules following oxidation of the carbohydrate or glycan with sodium periodate or by chemical installation of an aldehyde or ketone on the target molecule .
科学研究应用
Biotin-dPEG®4-hydrazide has a wide range of scientific research applications:
作用机制
Target of Action
The primary targets of Biotin-dPEG®4-hydrazide are molecules with free aldehydes or ketones . These include carbohydrates, glycoproteins, and other molecules .
Mode of Action
Biotin-dPEG®4-hydrazide interacts with its targets by reacting with the free aldehydes or ketones to form hydrazones . This reaction is facilitated by the oxidation of the carbohydrate or glycan with sodium periodate or by the chemical installation of an aldehyde or ketone on the target molecule .
Biochemical Pathways
The biochemical pathways affected by Biotin-dPEG®4-hydrazide are those involving the biotinylation of carbohydrates and glycoproteins
Result of Action
The result of Biotin-dPEG®4-hydrazide’s action is the labeling of carbohydrates, glycoproteins, and other molecules with biotin . This labeling process is highly useful for various biochemical and biomedical applications .
生化分析
Biochemical Properties
Biotin-dPEG®4-hydrazide is a carbonyl-reactive compound that forms semi-permanent hydrazone bonds with aldehydes, ketones, and carboxylic acid groups . It is highly useful for installing a biotin label onto glycoproteins . These can be oxidized with sodium periodate, neuraminidase, or galactose oxidase to form aldehydes . The aldehydes thus formed can then be reacted with Biotin-dPEG®4-hydrazide at pH 5 – 7, labeling the protein with biotin through the formation of a Schiff base .
Cellular Effects
Biotin-dPEG®4-hydrazide is used in cell labeling to label glycoproteins on cell surfaces . Biotinylated glycoproteins can be identified using streptavidin-horseradish peroxidase (HRP) conjugates, due to the high affinity between biotin and streptavidin . This interaction influences cell function by enabling the detection and tracking of labeled glycoproteins.
Molecular Mechanism
The molecular mechanism of Biotin-dPEG®4-hydrazide involves the formation of a Schiff base with aldehydes on glycoproteins . Aniline or para-phenylenediamine catalyzes the reaction, forming the Schiff base quickly . For additional bond stability, sodium cyanoborohydride can be used to reduce the Schiff base to a secondary amine .
Temporal Effects in Laboratory Settings
The compound is known for its stability and the semi-permanent nature of the bonds it forms .
准备方法
Synthetic Routes and Reaction Conditions
Biotin-dPEG®4-hydrazide is synthesized by reacting biotin with a polyethylene glycol (PEG) spacer and a hydrazide group. The PEG spacer provides excellent water solubility and extends the biotin moiety away from the surface of the labeled molecule for enhanced binding to avidin or streptavidin . The reaction typically involves the following steps:
Oxidation of the carbohydrate or glycan: This is achieved using sodium periodate to form aldehydes.
Reaction with Biotin-dPEG®4-hydrazide: The aldehydes formed are then reacted with Biotin-dPEG®4-hydrazide at pH 5-7, forming a Schiff base.
Industrial Production Methods
The industrial production of Biotin-dPEG®4-hydrazide involves large-scale synthesis using the same principles as the laboratory preparation but optimized for higher yields and purity. The process includes stringent quality control measures to ensure the consistency and reliability of the product .
化学反应分析
Types of Reactions
Biotin-dPEG®4-hydrazide undergoes several types of chemical reactions:
Oxidation: The compound reacts with oxidized carbohydrates or glycans to form hydrazones.
Substitution: It can react with carboxylic acid groups via carbodiimide chemistry to form stable bonds.
Common Reagents and Conditions
Sodium periodate: Used for oxidizing carbohydrates to form aldehydes.
Aniline or para-phenylenediamine: Catalysts for the formation of Schiff bases.
Sodium cyanoborohydride: Used to reduce Schiff bases to secondary amines for additional bond stability.
Carbodiimide reagents (e.g., 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Used for reacting with carboxylic acid groups.
Major Products Formed
The major products formed from these reactions are biotinylated molecules, such as biotinylated glycoproteins, which can be identified using streptavidin-horseradish peroxidase conjugates .
相似化合物的比较
Biotin-dPEG®4-hydrazide is unique due to its hydrophilic dPEG®4 spacer, which provides better water solubility and reduces non-specific binding compared to traditional biotin linkers like LC-biotin . Similar compounds include:
These compounds differ in their spacer lengths and hydrophilicity, affecting their solubility and binding properties.
属性
IUPAC Name |
N-[2-[2-[2-[2-(3-hydrazinyl-3-oxopropoxy)ethoxy]ethoxy]ethoxy]ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H39N5O7S/c22-26-19(28)5-7-30-9-11-32-13-14-33-12-10-31-8-6-23-18(27)4-2-1-3-17-20-16(15-34-17)24-21(29)25-20/h16-17,20H,1-15,22H2,(H,23,27)(H,26,28)(H2,24,25,29) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBJJOWIACLJAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NN)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H39N5O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[(2R,3S)-2-(1-ethyl-1H-pyrazol-5-yl)oxan-3-yl]methanol](/img/structure/B2435852.png)
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-(methylthio)benzamide](/img/structure/B2435853.png)

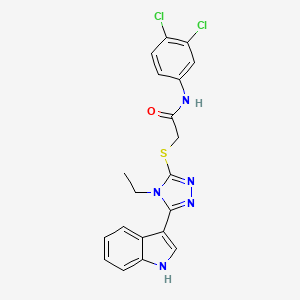

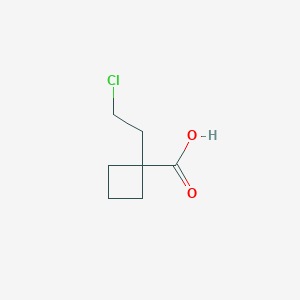
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2435862.png)

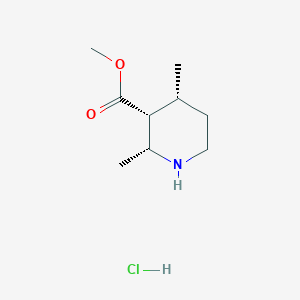
![N-(benzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-2-phenylacetamide hydrochloride](/img/structure/B2435866.png)
![tert-butyl N-{[2-(aminomethyl)-6-hydroxypyrimidin-4-yl]methyl}carbamate](/img/structure/B2435868.png)


